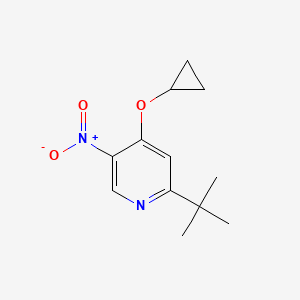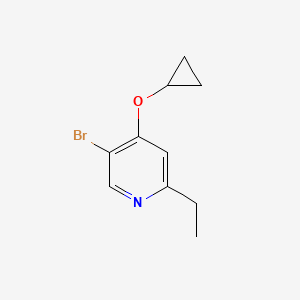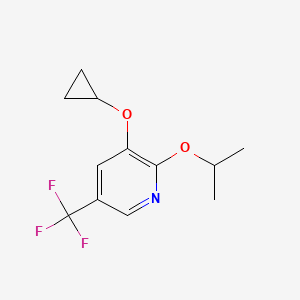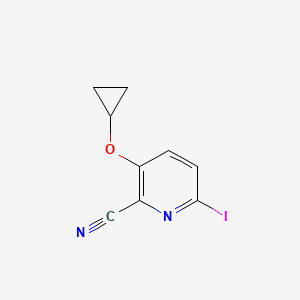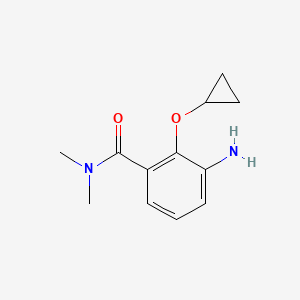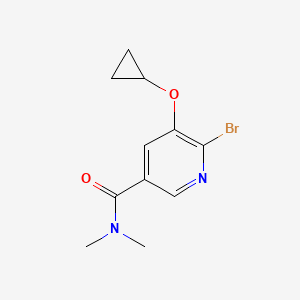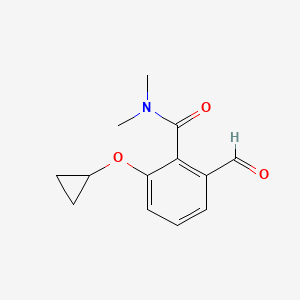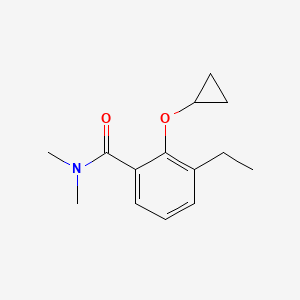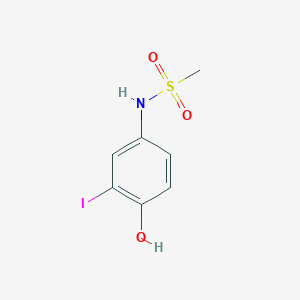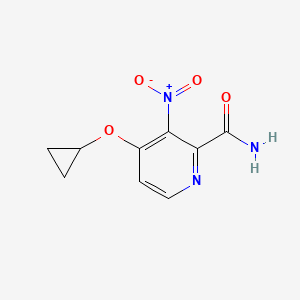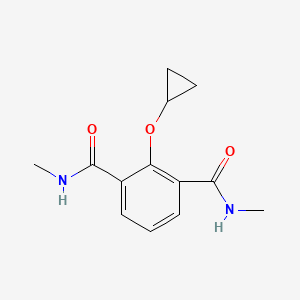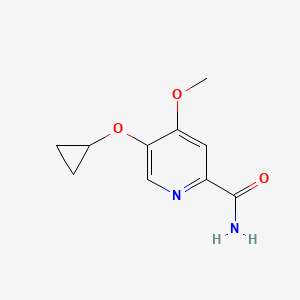
5-Cyclopropoxy-4-methoxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-methoxypicolinamide: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-methoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypicolinamide and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 5-methoxypicolinamide is reacted with cyclopropyl bromide in the presence of potassium carbonate and DMF. The reaction mixture is stirred at an elevated temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-4-methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-4-methoxypicolinamide is used as a building block in organic synthesis. It can be used to create more complex molecules for various chemical studies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate biological processes involving picolinamide derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may provide insights into designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-methoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-methoxypicolinamide: This compound has a similar structure but with the positions of the cyclopropoxy and methoxy groups reversed.
5-Methoxypicolinamide: Lacks the cyclopropoxy group and has different chemical properties.
Uniqueness: 5-Cyclopropoxy-4-methoxypicolinamide is unique due to the specific positioning of the cyclopropoxy and methoxy groups on the picolinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-4-7(10(11)13)12-5-9(8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI-Schlüssel |
LPHWNCBJIZETQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


